molecular formula C10H6F3NO3S B13057683 3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile CAS No. 1446401-25-7

3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile

Cat. No.: B13057683
CAS No.: 1446401-25-7
M. Wt: 277.22 g/mol
InChI Key: MDPAYNOSCSKCPS-UHFFFAOYSA-N
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Description

3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile (CAS: 1446401-25-7) is a multifunctional aromatic compound characterized by a benzonitrile core substituted with a formyl group (CHO), a methylsulfonyl group (SO₂CH₃), and a trifluoromethyl (CF₃) group at positions 3, 2, and 6, respectively. This compound’s unique electronic and steric profile arises from the electron-withdrawing trifluoromethyl and methylsulfonyl groups, which enhance its reactivity in nucleophilic substitution and cross-coupling reactions. The formyl group further enables its use as a precursor in synthesizing pharmaceuticals, agrochemicals, and advanced materials .

Properties

CAS No.

1446401-25-7

Molecular Formula

C10H6F3NO3S

Molecular Weight

277.22 g/mol

IUPAC Name

3-formyl-2-methylsulfonyl-6-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H6F3NO3S/c1-18(16,17)9-6(5-15)2-3-8(7(9)4-14)10(11,12)13/h2-3,5H,1H3

InChI Key

MDPAYNOSCSKCPS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1C#N)C(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzonitrile Core: The starting material, often a substituted benzene, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Introduction of the Formyl Group: The amine is then subjected to formylation using reagents such as formic acid or formamide under acidic conditions.

    Sulfonylation: The formylated intermediate is treated with a sulfonyl chloride, such as methylsulfonyl chloride, in the presence of a base like pyridine to introduce the methylsulfonyl group.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Strong bases like sodium hydride or nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Formation of 3-carboxy-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile.

    Reduction: Formation of 3-formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the trifluoromethyl group can enhance its binding affinity and specificity for certain targets, while the formyl and methylsulfonyl groups may contribute to its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile, we compare it with analogous benzonitrile derivatives, focusing on substituent effects, reactivity, and documented uses.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Functional Groups
This compound 1446401-25-7 C₁₀H₅F₃N₂O₃S 3-CHO, 2-SO₂CH₃, 6-CF₃ Formyl, methylsulfonyl, trifluoromethyl
2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile 1361385-30-9 C₉H₆F₃N₂O₂S 2-SO₂CH₃, 5-CF₃ Methylsulfonyl, trifluoromethyl
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde 526649 C₈H₃ClF₄O 3-Cl, 2-F, 6-CF₃, 1-CHO Chloro, fluoro, trifluoromethyl, aldehyde
4-Fluoro-3-(trifluoromethyl)benzaldehyde 469335 C₈H₄F₄O 4-F, 3-CF₃, 1-CHO Fluoro, trifluoromethyl, aldehyde
3-({[2-Chloro-6-(trifluoromethyl)phenyl]amino}methyl)benzonitrile 869682-11-1 C₁₅H₁₀ClF₃N₂ 3-(aminomethyl), 2-Cl, 6-CF₃ Chloro, trifluoromethyl, benzonitrile

Key Findings

Substituent Position Effects :

  • The methylsulfonyl group at position 2 in the target compound enhances electron-withdrawing effects, stabilizing intermediates in catalytic reactions compared to analogs like 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile, where the CF₃ group at position 5 may reduce steric hindrance but lower electrophilicity .
  • Formyl vs. Halo Groups : Compounds like 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde (CAS: 526649) prioritize halogen substituents for directing electrophilic aromatic substitution. In contrast, the formyl group in the target compound offers a reactive site for condensation or reduction reactions, enabling its use in synthesizing heterocycles .

Reactivity and Applications: The trifluoromethyl group in all listed compounds confers metabolic stability and lipophilicity, critical for agrochemicals and pharmaceuticals. However, the combination of formyl and methylsulfonyl groups in the target compound provides dual reactivity: the formyl group participates in Schiff base formation, while the methylsulfonyl group acts as a leaving group in nucleophilic displacement reactions . In contrast, 3-({[2-Chloro-6-(trifluoromethyl)phenyl]amino}methyl)benzonitrile (CAS: 869682-11-1) leverages an aminomethyl group for hydrogen bonding, making it more suitable as a ligand in metal-organic frameworks or enzyme inhibitors .

Thermal and Chemical Stability :

  • Methylsulfonyl groups generally increase thermal stability due to strong S=O bonds. However, the presence of multiple electron-withdrawing groups (e.g., CF₃, SO₂CH₃, CHO) in the target compound may reduce solubility in polar solvents compared to analogs like 4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 469335), which lacks the sulfonyl moiety .

Research and Industrial Relevance

  • Pharmaceutical Synthesis : The target compound’s formyl group is pivotal in synthesizing HIV-1 capsid inhibitors like lenacapavir sodium, where similar trifluoromethyl-substituted aldehydes are intermediates .

Biological Activity

3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile, with the CAS number 1446401-25-7, is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, including its cytotoxicity, antimicrobial activity, and potential applications in drug development.

  • Molecular Formula : C10_{10}H6_6F3_3NO3_3S
  • Molecular Weight : 277.22 g/mol
  • Structural Characteristics : The compound features a trifluoromethyl group, a methylsulfonyl group, and a formyl group attached to a benzonitrile core.

Cytotoxicity

Research indicates that derivatives of compounds similar to this compound exhibit varying degrees of cytotoxicity against tumor cell lines. A study on 3-formylchromone derivatives demonstrated selective cytotoxicity against human tumor cells while sparing normal cells . Although specific data on the cytotoxicity of this compound is limited, the presence of electron-withdrawing groups like trifluoromethyl generally enhances biological activity.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. For instance, related compounds have shown effectiveness against Helicobacter pylori and other pathogens. The incorporation of a methylsulfonyl group has been associated with improved antimicrobial activity in various studies .

Study 1: Antiviral Activity

A recent investigation into compounds with similar structures found that those containing trifluoromethyl groups exhibited significant antiviral activity against Zika virus. The effective concentration (EC50_{50}) values for these compounds were reported around 6.5 µM, indicating a promising therapeutic potential .

CompoundEC50_{50} (µM)CC50_{50} (µM)Remarks
Compound 136.558Good antiviral activity
Compound 54.320Less toxic, good anti-ZIKV activity

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications at specific positions on the aromatic ring significantly impacted biological activity. The presence of electron-withdrawing groups like trifluoromethyl and methylsulfonyl at para positions was found to enhance both cytotoxicity and antiviral properties .

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